molecular formula C20H24N6O B2781201 2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2097915-30-3

2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one

Cat. No. B2781201
CAS RN: 2097915-30-3
M. Wt: 364.453
InChI Key: OSIWFADRJSWQRD-UHFFFAOYSA-N
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Description

Imidazo[1,2-b]pyridazine is a privileged drug moiety found in many approved and experimental drugs . It has been demonstrated that while the imidazo[1,2-b]pyridazine moiety binds to the hinge region of kinases, substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .


Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazine compounds often involves nucleophilic substitution reactions with primary or secondary amines . The specific synthesis process can vary depending on the desired substitutions at various positions on the imidazo[1,2-b]pyridazine ring .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-b]pyridazine compounds is characterized by a fused ring system consisting of an imidazole ring and a pyridazine ring . The specific structure can vary depending on the substitutions at various positions on the ring .


Chemical Reactions Analysis

Imidazo[1,2-b]pyridazine compounds can undergo various chemical reactions depending on the substitutions at various positions on the ring . For example, they can interact with and inhibit kinases at low nanomolar concentrations .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-b]pyridazine compounds can vary depending on the substitutions at various positions on the ring . For example, compounds with lower cLog P values exhibit good activity compared to compounds with higher cLog P values .

Scientific Research Applications

Anticancer Agents

The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents has garnered attention . Researchers have explored this compound as a core scaffold for developing KRAS G12C inhibitors. Compound I-11, derived from this structure, demonstrated potent anticancer activity against KRAS G12C-mutated NCI-H358 cells. The unique role of imidazo[1,2-a]pyridine as a scaffold for covalent inhibitors highlights its potential in treating intractable cancers.

Tuberculosis Treatment

Imidazo[1,2-a]pyridine derivatives have also been investigated for their efficacy against tuberculosis (TB). For instance, Q203, a compound containing this moiety, showed significant reduction in bacterial load in a TB mouse model . Further studies explore its potential as an anti-TB drug.

Kinase Inhibitors

The imidazo[1,2-b]pyridazine moiety is a privileged drug scaffold found in approved and experimental drugs. It binds to the hinge region of kinases, and substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency. Researchers have leveraged this structure to design kinase inhibitors with varying profiles .

Anti-Inflammatory Activity

Some imidazo[1,2-b]pyridazine-containing compounds exhibit anti-inflammatory properties. For example, certain derivatives have demonstrated inhibitory effects on TNF-α production, making them potential candidates for managing inflammatory conditions .

Future Directions

Imidazo[1,2-b]pyridazine compounds have shown promise as potential targeted therapies for various diseases, including multiple myeloma . Future research will likely focus on optimizing the substitutions at various positions on the ring to improve potency and selectivity .

properties

IUPAC Name

2-[(1-imidazo[1,2-b]pyridazin-6-ylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O/c27-20-13-16-3-1-2-4-17(16)22-26(20)14-15-7-10-24(11-8-15)19-6-5-18-21-9-12-25(18)23-19/h5-6,9,12-13,15H,1-4,7-8,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIWFADRJSWQRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C4=NN5C=CN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one

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